2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040654-82-7
VCID: VC11963533
InChI: InChI=1S/C21H23N3O3S/c1-26-17-8-9-19(27-2)18(13-17)24-21-23-16(14-28-21)12-20(25)22-11-10-15-6-4-3-5-7-15/h3-9,13-14H,10-12H2,1-2H3,(H,22,25)(H,23,24)
SMILES: COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3
Molecular Formula: C21H23N3O3S
Molecular Weight: 397.5 g/mol

2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide

CAS No.: 1040654-82-7

Cat. No.: VC11963533

Molecular Formula: C21H23N3O3S

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide - 1040654-82-7

Specification

CAS No. 1040654-82-7
Molecular Formula C21H23N3O3S
Molecular Weight 397.5 g/mol
IUPAC Name 2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide
Standard InChI InChI=1S/C21H23N3O3S/c1-26-17-8-9-19(27-2)18(13-17)24-21-23-16(14-28-21)12-20(25)22-11-10-15-6-4-3-5-7-15/h3-9,13-14H,10-12H2,1-2H3,(H,22,25)(H,23,24)
Standard InChI Key CMAFSWGJWSYZSV-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3
Canonical SMILES COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3

Introduction

The compound 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide is a complex organic molecule that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and applications in pharmaceutical research. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the thiazole ring, introduction of the amino group, and attachment of the phenylethyl acetamide moiety. A general approach might involve:

  • Thiazole Ring Formation: This could involve condensation reactions between appropriate precursors.

  • Amination: Introduction of the amino group, potentially through nucleophilic substitution.

  • Acetamide Formation: Attachment of the phenylethyl acetamide group via amide bond formation.

Biological Activity and Potential Applications

Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the dimethoxyphenyl group may enhance these activities by modulating the compound's interaction with biological targets.

Potential ActivityMechanism
AntimicrobialInterference with microbial enzymes or membranes.
AnticancerInhibition of cell proliferation pathways.
Anti-inflammatoryModulation of inflammatory signaling pathways.

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